molecular formula C28H24N4O4 B2371869 5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921847-20-3

5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2371869
CAS No.: 921847-20-3
M. Wt: 480.524
InChI Key: SZTBAGLCJHLDRG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine family, a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects . Its structure features:

  • A pyrazolo[4,3-c]pyridine core with a ketone group at position 2.
  • A benzyl group at position 5 and a phenyl group at position 2.
  • A carboxamide moiety at position 7, substituted with a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name

5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O4/c1-35-24-14-13-20(15-25(24)36-2)29-27(33)22-17-31(16-19-9-5-3-6-10-19)18-23-26(22)30-32(28(23)34)21-11-7-4-8-12-21/h3-15,17-18H,16H2,1-2H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTBAGLCJHLDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves a multi-step process. One common method starts with the synthesis of a monoketone curcumin analogue through a Claisen–Schmidt reaction. This intermediate is then subjected to intermolecular cyclization under reflux conditions to form the final compound . The reaction conditions often include the use of phenyl hydrazine and potassium hydroxide as reagents .

Industrial Production Methods

Techniques like recrystallization from hot methanol can be used to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with reactive oxygen species (ROS) and reactive nitrogen species (RNS). By scavenging these reactive species, the compound helps to prevent oxidative stress and cellular damage . The molecular targets and pathways involved include various antioxidant enzymes and signaling pathways that regulate oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Variations in Carboxamide Substituents

Key analogs differ in the substituent on the carboxamide nitrogen:

Compound Name (CAS/Identifier) R Group on Carboxamide Molecular Weight (g/mol) Key Properties/Activities Source
5-Benzyl-N-(3,4-dimethoxyphenyl)-... 3,4-Dimethoxyphenyl 480.52 Hypothetical anti-inflammatory
5-Benzyl-N-(4-fluorophenyl)-... () 4-Fluorophenyl 458.47 Unspecified
5-Benzyl-N-cycloheptyl-... (923226-49-7) Cycloheptyl 435.42 Increased lipophilicity
N-(2-Methoxyethyl)-5-propyl-... (923233-41-4) 2-Methoxyethyl 354.40 Enhanced solubility
  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group (electron-donating) may improve binding to polar enzyme pockets compared to the electron-withdrawing 4-fluorophenyl group .
2.2. Modifications in the Pyrazolo[4,3-c]Pyridine Core
  • Position 5 Substitutions : The benzyl group is conserved in most analogs, but substituents like propyl (CAS 923233-41-4) alter steric bulk and metabolic stability .
  • Position 2 Aryl Groups : The phenyl group is retained across analogs, but derivatives with substituted aryl rings (e.g., chlorophenyl in ) could influence target selectivity .

Physicochemical Properties

  • Solubility: The 3,4-dimethoxyphenyl group improves solubility compared to non-polar substituents (e.g., cycloheptyl) but may reduce blood-brain barrier penetration.

Biological Activity

5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, evaluation against various biological targets, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazolo-pyridine backbone. The synthesis typically involves multi-step organic reactions that incorporate benzyl and dimethoxyphenyl groups. Specific synthetic routes may vary based on the desired purity and yield of the compound.

Table 1: Structure of this compound

ComponentDescription
Molecular FormulaC24H24N4O4
Molecular Weight420.47 g/mol
Key Functional GroupsAmide, Pyrazole, Aromatic Rings

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer activity. For example, a related series of pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-70.01
Compound BNCI-H4600.03
Compound CSF-26831.5

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, compounds targeting PI3Kα demonstrated significant inhibitory activity with IC50 values as low as 0.091 µM . This suggests that this compound may similarly interact with these pathways.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxicity of various pyrazole derivatives found that several compounds displayed strong antiproliferative effects against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
  • In Vivo Studies : Animal model studies are essential for assessing the therapeutic potential and safety profile of new compounds. Preliminary results indicated that certain derivatives could significantly reduce tumor size without notable toxicity at therapeutic doses.

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